4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is an organic compound with the molecular formula C25H36Br2S2. It is a derivative of cyclopenta[1,2-b:5,4-b’]dithiophene, a structure known for its rigid coplanar configuration that facilitates π-π intermolecular interactions.
Properties
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Br2S2/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)19-17-21(26)28-23(19)24-20(25)18-22(27)29-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLWOFZCHUCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731375 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478404-10-3 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of 4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of 4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled conditions . This reaction introduces bromine atoms at the 2 and 6 positions of the cyclopenta[1,2-b:5,4-b’]dithiophene ring.
Chemical Reactions Analysis
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Alkylation: Alkylation reactions can be performed to introduce alkyl groups at specific positions on the molecule.
Scientific Research Applications
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is widely used in scientific research, particularly in the development of organic electronic materials. Its applications include:
Organic Solar Cells (OSCs): The compound is used as a building block for the synthesis of donor-acceptor materials in OSCs, contributing to the efficiency and stability of these devices.
Organic Field-Effect Transistors (OFETs): Due to its electron-donating properties, it is employed in the fabrication of OFETs, which are essential components in flexible electronics.
Optoelectronic Devices: The compound’s unique structural properties make it suitable for use in various optoelectronic devices, including light-emitting diodes (LEDs) and photodetectors.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene in electronic applications involves its ability to facilitate charge transport through π-π stacking interactions. The rigid coplanar structure of the molecule allows for efficient overlap of π-orbitals, enhancing electron mobility. This property is crucial for the performance of organic electronic devices, where efficient charge transport is essential .
Comparison with Similar Compounds
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be compared with other similar compounds, such as:
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: This compound has similar structural features but different alkyl substituents, which can affect its electronic properties and solubility.
4,4-Dioctyl-4H-cyclopenta[1,2-b5,4-b’]dithiophene: The non-brominated version of the compound, which lacks the electron-withdrawing bromine atoms, resulting in different reactivity and electronic characteristics.
Biological Activity
4,10-Dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique structural features and potential applications in biological systems. This article explores its biological activity, focusing on its interactions with enzymes and cellular processes.
- IUPAC Name : this compound
- Molecular Formula : C24H36Br2S2
- Molecular Weight : 576.66 g/mol
- CAS Number : 1160106-14-8
The compound exhibits biological activity through various mechanisms:
- Enzyme Interaction : The bromine atoms in the compound facilitate covalent bonding with nucleophilic sites on enzymes, potentially leading to inhibition or activation of enzymatic functions.
- Hydrophobic Properties : The dioctyl side chains enhance the compound's hydrophobicity, influencing its solubility and interaction with cellular membranes.
- Gene Expression Modulation : It may interact with transcription factors or regulatory proteins to influence gene expression.
Enzyme Inhibition
Research has shown that this compound can inhibit various kinases and enzymes critical for cellular signaling pathways.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| GSK3β | 2.65 | Significant inhibition observed |
| CDK1 | 59.0 | Moderate inhibition |
| DAPK1 | 74.6 | Partial inhibition |
Cellular Studies
In vitro studies on cell lines have indicated that the compound can affect cell viability and proliferation:
- Cell Type : BV-2 microglial cells
- Concentration Tested : 5 μM
- Effect on Cell Viability : 70% viability compared to control after treatment with LPS.
Study 1: Inhibition of GSK3β
A study evaluated the inhibitory effects of various compounds on GSK3β activity. The results demonstrated that this compound exhibited over 90% inhibition at a concentration of 30 μM .
Study 2: Impact on Cellular Processes
Another investigation focused on the compound's effects on inflammatory responses in microglial cells. Treatment with the compound resulted in reduced production of pro-inflammatory cytokines in LPS-stimulated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
